molecular formula C12H22O B8636432 1-Pentylcyclohexanecarbaldehyde

1-Pentylcyclohexanecarbaldehyde

Cat. No.: B8636432
M. Wt: 182.30 g/mol
InChI Key: LQHUBGRXLPTWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pentylcyclohexanecarbaldehyde is a cyclohexane derivative featuring a pentyl (C5H11) substituent and an aldehyde (-CHO) functional group. Its molecular formula is C12H22O, distinguishing it from simpler cyclohexane derivatives by its combination of a mid-length alkyl chain and a reactive aldehyde moiety.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1-pentylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H22O/c1-2-3-5-8-12(11-13)9-6-4-7-10-12/h11H,2-10H2,1H3

InChI Key

LQHUBGRXLPTWIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CCCCC1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Chain Length and Polarity: The pentyl chain in this compound provides moderate lipophilicity, whereas Undecylcyclohexane’s longer undecyl chain (C11) enhances hydrophobicity, likely making it suitable as a lubricant or solvent . The aldehyde group in the target compound introduces polarity, increasing solubility in polar solvents compared to non-functionalized analogs.
  • Reactivity : The aldehyde group enables nucleophilic addition reactions (e.g., forming imines), a feature absent in Undecylcyclohexane or chlorinated HCH isomers. In contrast, HCH’s chlorine substituents confer environmental persistence and toxicity, linked to bioaccumulation and endocrine disruption .

Research Findings:

  • Toxicity: Undecylcyclohexane exhibits low acute toxicity, with safety data sheets recommending basic first-aid measures (e.g., rinsing for skin/eye contact) . In contrast, HCH isomers are classified as persistent organic pollutants (POPs) due to carcinogenic and neurotoxic effects . The aldehyde group in this compound may pose mild irritation risks (skin/eyes), though specific toxicological data is lacking.
  • Environmental Impact : HCH’s chlorine atoms render it resistant to degradation, whereas the aldehyde in this compound could undergo oxidation to carboxylic acids or microbial breakdown, reducing environmental persistence.

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